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Introduction
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding

cassette sub-family B member 1 (ABCB1), is a crucial transmembrane protein that actively

transports a wide array of structurally and functionally diverse compounds out of cells.[1][2]

This efflux pump is a member of the ATP-binding cassette (ABC) transporter superfamily,

utilizing the energy derived from ATP hydrolysis to drive substrate transport.[2][3] P-gp is

strategically expressed in various tissues with excretory or barrier functions, such as the

intestinal epithelium, liver, kidneys, and the blood-brain barrier.[1][4] In these tissues, it plays a

vital physiological role in detoxification by limiting the absorption of xenobiotics and facilitating

their excretion.[4][5]

However, the function of P-gp presents a significant challenge in clinical settings. Its broad

substrate specificity extends to numerous therapeutic drugs, leading to poor oral bioavailability

and limited penetration into critical sanctuaries like the central nervous system.[4][6]

Furthermore, the overexpression of P-gp in cancer cells is a primary mechanism of multidrug

resistance (MDR), a major obstacle to successful chemotherapy.[2][7] By actively pumping

anticancer drugs out of tumor cells, P-gp reduces their intracellular concentration to sub-

therapeutic levels, rendering the cells resistant to treatment.[3] Understanding the intricate
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mechanisms of P-gp-mediated drug efflux, its regulation, and its interaction with various

compounds is therefore paramount for effective drug design and development.

Structure of P-glycoprotein
P-glycoprotein is a large glycoprotein with a molecular weight of approximately 170 kDa.[1][8]

The protein consists of a single polypeptide chain organized into two homologous halves,

connected by a flexible linker region.[8][9] Each half is composed of a transmembrane domain

(TMD) and a cytosolic nucleotide-binding domain (NBD).[8][10]

Transmembrane Domains (TMDs): Each TMD consists of six membrane-spanning α-helices.

[8][10] These domains form a central hydrophobic pore or chamber within the cell

membrane, which houses the drug-binding sites.[11][12] The TMDs are responsible for

recognizing and binding a wide variety of lipophilic substrates directly from the cytoplasm or

the inner leaflet of the plasma membrane.[11][13]

Nucleotide-Binding Domains (NBDs): The two NBDs are located in the cytoplasm and are

responsible for binding and hydrolyzing ATP.[9][11] They contain highly conserved motifs,

including the Walker A and Walker B sequences and the ABC transporter signature C motif,

which are essential for the catalytic cycle of ATP hydrolysis that powers the transport

process.[9]

The overall structure allows P-gp to alternate between an inward-facing and an outward-facing

conformation, a process driven by ATP binding and hydrolysis at the NBDs, which in turn drives

the efflux of substrates.[14][15]

The P-glycoprotein Drug Efflux Cycle
The transport of drugs by P-gp is an active process coupled to the hydrolysis of ATP. The

mechanism is often described by an "alternating access" model, where the drug-binding pocket

is alternately exposed to the intracellular and extracellular sides of the membrane.[15] The

cycle involves a series of conformational changes driven by nucleotide binding and hydrolysis.

Resting State (Inward-Facing): In the absence of substrate and ATP, P-gp is in an inward-

facing conformation, with the two NBDs separated and the drug-binding pocket accessible

from the cytoplasm and the inner membrane leaflet.[14]
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Substrate and ATP Binding: A substrate binds to the high-affinity site within the TMDs. This is

followed by the binding of two ATP molecules to the NBDs, which induces the dimerization of

the NBDs.[12][16]

Conformational Switch (Outward-Facing): The NBD dimerization triggers a major

conformational change, causing the TMDs to reorient into an outward-facing conformation.

[10][15][16] This movement exposes the substrate-binding pocket to the extracellular space

and simultaneously reduces its affinity for the substrate.[17]

Substrate Release and ATP Hydrolysis: The substrate is released into the extracellular

medium. The transition to the outward-facing state facilitates the hydrolysis of one ATP

molecule to ADP and inorganic phosphate (Pi).[16]

Resetting the Transporter: The hydrolysis of the second ATP molecule and the subsequent

release of ADP and Pi reset the transporter, causing the NBDs to dissociate and the protein

to return to its initial, inward-facing conformation, ready for another transport cycle.[16]

P-glycoprotein ATP-Dependent Efflux Cycle
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Caption: The ATP-dependent drug efflux cycle of P-glycoprotein.

P-glycoprotein Substrates, Inhibitors, and Inducers
P-gp is characterized by its exceptionally broad substrate specificity, transporting a vast range

of compounds that differ significantly in their structure and therapeutic class.[1] This

polyspecificity is a key factor in its clinical relevance. Compounds that interact with P-gp can be

broadly categorized as substrates, inhibitors, or inducers.

Substrates: These are compounds that are actively transported by P-gp. This includes many

anticancer drugs, immunosuppressants, antibiotics, and opioids.[1][18]

Inhibitors: These compounds block the function of P-gp, often by competing with substrates

for binding.[1][19] Inhibition of P-gp can increase the bioavailability and CNS penetration of

co-administered substrate drugs, which can be a therapeutic goal or a source of adverse

drug-drug interactions.[4]

Inducers: These agents increase the expression of P-gp, typically by activating nuclear

receptors that regulate the transcription of the ABCB1 gene.[1] Induction can decrease the

efficacy of P-gp substrates.[4]

Data Presentation
The following tables summarize common and clinically relevant P-gp substrates, inhibitors, and

inducers.

Table 1: Common P-glycoprotein Substrates
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Therapeutic Class Examples

Anticancer Agents

Doxorubicin, Paclitaxel, Vinblastine,
Vincristine, Etoposide, Docetaxel[1][18]
[20]

Immunosuppressants Cyclosporine, Tacrolimus, Sirolimus[1][4][18]

Cardiac Glycosides Digoxin[1][4][18]

HIV Protease Inhibitors Ritonavir, Saquinavir, Indinavir[1][18]

Antibiotics Erythromycin, Levofloxacin, Tetracycline[4][18]

Opioids Morphine, Loperamide[4][18]

Antihistamines Fexofenadine, Terfenadine[1][18]

Calcium Channel Blockers Verapamil, Diltiazem[4][18]

| Anticoagulants | Dabigatran, Edoxaban[4][18] |

Table 2: Common P-glycoprotein Inhibitors

Compound Therapeutic Class / Type

Verapamil
Calcium Channel Blocker (First-
generation)[1][4]

Cyclosporine Immunosuppressant (First-generation)[1][4]

Ketoconazole Antifungal[4]

Ritonavir HIV Protease Inhibitor[1]

Clarithromycin Macrolide Antibiotic[1][4]

Quinidine Antiarrhythmic[1]

Tariquidar Third-generation, non-competitive inhibitor[1]

Zosuquidar Third-generation, non-competitive inhibitor[1]

Elacridar Third-generation inhibitor[1]
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| Amiodarone | Antiarrhythmic[1][4] |

Table 3: Common P-glycoprotein Inducers

Compound Type / Use

Rifampicin Antibiotic[1][4]

St. John's Wort Herbal Supplement[1]

Carbamazepine Anticonvulsant[1]

Phenytoin Anticonvulsant[1]

Dexamethasone Glucocorticoid[1]

| Phenobarbital | Barbiturate[1] |

Regulation of P-glycoprotein Expression and
Activity
The expression and function of P-gp are tightly regulated at multiple levels, including

transcriptional, post-transcriptional, and post-translational mechanisms, allowing cells to adapt

to xenobiotic exposure and cellular stress.[1][6][21]

Transcriptional Regulation: The transcription of the ABCB1 gene is controlled by a variety of

transcription factors and signaling pathways.[1]

Nuclear Receptors: Xenobiotics and drugs can activate nuclear receptors like the Pregnane

X Receptor (PXR), which then bind to response elements in the ABCB1 promoter to induce

its expression.[22][23]

Signaling Pathways: Several key signaling pathways modulate ABCB1 transcription. The

PI3K/Akt and Wnt/β-catenin pathways are known to positively regulate P-gp expression.[1]

The Mitogen-Activated Protein Kinase (MAPK) pathways have complex roles: the

MAPK/ERK pathway is generally involved in positive regulation, the p38 MAPK pathway in

negative regulation, and the JNK pathway has been implicated in both.[1][24]
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Transcription Factors: Factors such as NF-κB, YB-1, and p53 can directly bind to the ABCB1

promoter to control its expression.[1][22] Oxidative stress, for instance, can modulate P-gp

expression through transcription factors like Nrf2 and NF-κB.[21][25]

Post-Transcriptional and Post-Translational Regulation:

microRNAs (miRNAs): miRNAs can down-regulate P-gp expression by binding to the 3'-

untranslated region (3'-UTR) of ABCB1 mRNA, leading to its degradation or translational

suppression.[1][6][21]

Protein Trafficking and Stability: The amount of functional P-gp at the cell surface is

controlled by its synthesis, trafficking to the plasma membrane, and degradation.[1] For

example, the kinase Pim-1 can protect P-gp from ubiquitination and subsequent proteasomal

degradation.[1] Small GTPases like Rab5 and Rab4 regulate the endocytic and exocytic

trafficking of P-gp, thereby modulating its surface levels.[1]
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Experimental Workflow: Caco-2 Permeability Assay

Start

1. Culture Caco-2 cells and seed
onto permeable filter inserts

2. Differentiate for ~21 days
to form a polarized monolayer

3. Verify monolayer integrity
(Measure TEER)

TEER > Threshold?

4. Set up bidirectional transport
(A→B and B→A)

  Yes

Discard monolayer

No  

5. Add test compound to donor side
(with and without P-gp inhibitor)

6. Incubate and collect samples
from receiver side at time points

7. Quantify compound concentration
(e.g., LC-MS/MS)

8. Calculate Papp and Efflux Ratio (ER)

9. Interpret Results:
ER > 2 suggests efflux.

ER reduction with inhibitor confirms P-gp substrate.

End

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b12370722?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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